1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Description
1-(2-Ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethoxybenzoyl group and a trifluoroethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-car
Biological Activity
1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, an ethoxybenzoyl moiety, and a trifluoroethyl group, which may enhance its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The trifluoroethyl group is known for its lipophilic nature, which can improve membrane permeability and bioavailability. The ethoxybenzoyl moiety may also contribute to the compound's interaction with biological targets.
Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. The trifluoroethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. Compounds with similar structures have been investigated for their roles as inhibitors of enzymes involved in cancer metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) .
In Vitro Studies
In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For example, its analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives known for their biological activities.
Compound Name | Structure | Key Features |
---|---|---|
N-(4-fluorobenzoyl)piperidine-4-carboxamide | CHFNO | Fluorine substitution enhances activity |
1-(3-methoxybenzoyl)-piperidine | CHNO | Methoxy group increases lipophilicity |
N-(3-chlorobenzoyl)piperidine | CHClNO | Chlorine enhances binding affinity |
The structural diversity among these compounds suggests distinct mechanisms of action and therapeutic profiles. The unique trifluoroethyl and ethoxybenzoyl groups in our compound may lead to enhanced efficacy compared to others .
Case Studies
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM for various derivatives, indicating potential for further development as anti-cancer agents .
Case Study 2: Metabolic Pathway Inhibition
Another investigation highlighted the role of piperidine-based compounds in inhibiting NAMPT activity. This enzyme is crucial for NAD+ biosynthesis and has been implicated in cancer metabolism. The tested compounds demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could similarly impact metabolic pathways critical for tumor growth .
Properties
IUPAC Name |
1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-2-25-14-6-4-3-5-13(14)16(24)22-9-7-12(8-10-22)15(23)21-11-17(18,19)20/h3-6,12H,2,7-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGCKWESBJYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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